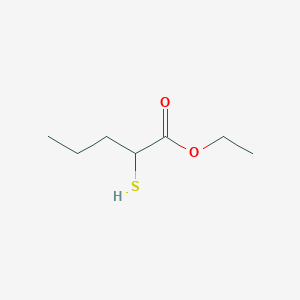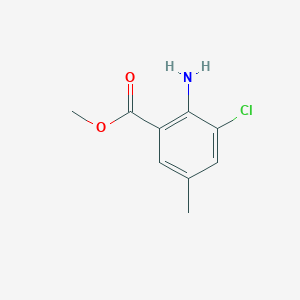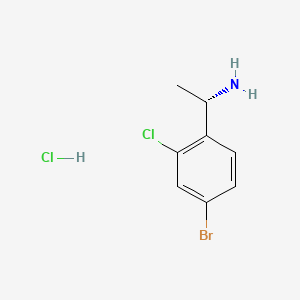![molecular formula C16H17N2NaO4S B13571417 sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system. It is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the thia-azabicyclo heptane ring system.
Introduction of the phenylacetamido group: This step involves the acylation of the bicyclic core with phenylacetic acid or its derivatives.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
化学反应分析
Types of Reactions
Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial and antiviral activities.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
作用机制
The mechanism of action of sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.
相似化合物的比较
Similar Compounds
- Sodium (2R,3Z,5R)-3-ethylidene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
- p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo(3.2.0)heptane-3,7-dione-2-carboxylate
Uniqueness
Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the phenylacetamido group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H17N2NaO4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
sodium;(2R,5S,6S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m0./s1 |
InChI 键 |
FCPVYOBCFFNJFS-BMZHGHOISA-M |
手性 SMILES |
CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)




![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)




![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)


